2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is a spiro compound that features a unique structure combining a pyridine ring and a diazaspiro nonane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4One common method involves the reaction of a suitable diaza compound with a pyridine derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can modify the spirocyclic core or the pyridine ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and transition metal catalysts such as copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one involves its interaction with voltage-gated sodium channels. By modulating these channels, the compound can influence neuronal excitability and neurotransmitter release. This modulation is achieved through binding to specific sites on the sodium channels, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1,7-diazaspiro[4.4]nonane-6-one: Another spiro compound with similar structural features but different substitution patterns.
Pyridin-2-yl-methanones: Compounds with a pyridine ring and a ketone group, often used in similar research contexts.
Uniqueness
2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one is unique due to its specific spirocyclic structure and the position of the pyridine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-13(3-6-15-10-13)4-7-16(12)9-11-2-1-5-14-8-11/h1-2,5,8,15H,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFMPNKVSETJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.